Cas no 1267096-11-6 (1-methyl-5-(piperazin-1-yl)methyl-2,3-dihydro-1H-indole)

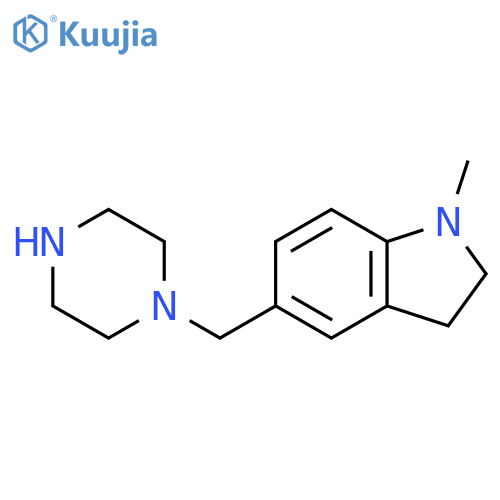

1267096-11-6 structure

商品名:1-methyl-5-(piperazin-1-yl)methyl-2,3-dihydro-1H-indole

1-methyl-5-(piperazin-1-yl)methyl-2,3-dihydro-1H-indole 化学的及び物理的性質

名前と識別子

-

- 1-methyl-5-(piperazin-1-yl)methyl-2,3-dihydro-1H-indole

- 1H-Indole, 2,3-dihydro-1-methyl-5-(1-piperazinylmethyl)-

- 1-Methyl-5-(piperazin-1-ylmethyl)indoline

-

- インチ: 1S/C14H21N3/c1-16-7-4-13-10-12(2-3-14(13)16)11-17-8-5-15-6-9-17/h2-3,10,15H,4-9,11H2,1H3

- InChIKey: UJHSBKVNRLDXKR-UHFFFAOYSA-N

- ほほえんだ: N1(C)C2=C(C=C(CN3CCNCC3)C=C2)CC1

じっけんとくせい

- 密度みつど: 1.091±0.06 g/cm3(Predicted)

- ふってん: 384.6±42.0 °C(Predicted)

- 酸性度係数(pKa): 9.14±0.10(Predicted)

1-methyl-5-(piperazin-1-yl)methyl-2,3-dihydro-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1846072-2.5g |

1-methyl-5-[(piperazin-1-yl)methyl]-2,3-dihydro-1H-indole |

1267096-11-6 | 2.5g |

$1230.0 | 2023-09-19 | ||

| Enamine | EN300-1846072-0.5g |

1-methyl-5-[(piperazin-1-yl)methyl]-2,3-dihydro-1H-indole |

1267096-11-6 | 0.5g |

$603.0 | 2023-09-19 | ||

| Enamine | EN300-1846072-1g |

1-methyl-5-[(piperazin-1-yl)methyl]-2,3-dihydro-1H-indole |

1267096-11-6 | 1g |

$628.0 | 2023-09-19 | ||

| Enamine | EN300-1846072-0.25g |

1-methyl-5-[(piperazin-1-yl)methyl]-2,3-dihydro-1H-indole |

1267096-11-6 | 0.25g |

$579.0 | 2023-09-19 | ||

| Enamine | EN300-1846072-5.0g |

1-methyl-5-[(piperazin-1-yl)methyl]-2,3-dihydro-1H-indole |

1267096-11-6 | 5g |

$2110.0 | 2023-05-26 | ||

| Enamine | EN300-1846072-0.05g |

1-methyl-5-[(piperazin-1-yl)methyl]-2,3-dihydro-1H-indole |

1267096-11-6 | 0.05g |

$528.0 | 2023-09-19 | ||

| Enamine | EN300-1846072-0.1g |

1-methyl-5-[(piperazin-1-yl)methyl]-2,3-dihydro-1H-indole |

1267096-11-6 | 0.1g |

$553.0 | 2023-09-19 | ||

| Enamine | EN300-1846072-1.0g |

1-methyl-5-[(piperazin-1-yl)methyl]-2,3-dihydro-1H-indole |

1267096-11-6 | 1g |

$728.0 | 2023-05-26 | ||

| Enamine | EN300-1846072-10.0g |

1-methyl-5-[(piperazin-1-yl)methyl]-2,3-dihydro-1H-indole |

1267096-11-6 | 10g |

$3131.0 | 2023-05-26 | ||

| Enamine | EN300-1846072-10g |

1-methyl-5-[(piperazin-1-yl)methyl]-2,3-dihydro-1H-indole |

1267096-11-6 | 10g |

$2701.0 | 2023-09-19 |

1-methyl-5-(piperazin-1-yl)methyl-2,3-dihydro-1H-indole 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

1267096-11-6 (1-methyl-5-(piperazin-1-yl)methyl-2,3-dihydro-1H-indole) 関連製品

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 61389-26-2(Lignoceric Acid-d4)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量